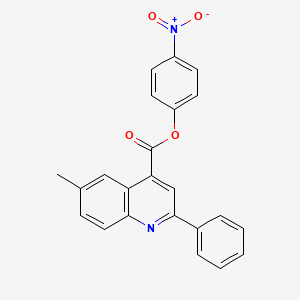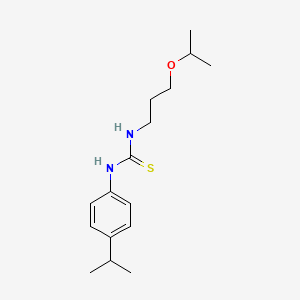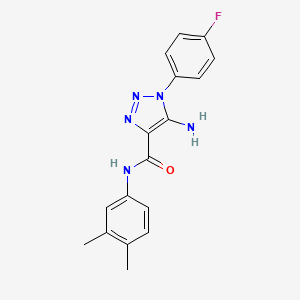
4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate
Overview
Description
4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core substituted with nitrophenyl, methyl, and phenyl groups, making it a unique and potentially valuable molecule for research and industrial applications.
Scientific Research Applications
4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This intermediate then undergoes an acid-amine cross-coupling reaction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro-substituted quinoline compounds.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to its biological effects by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure with an additional methyl group on the phenyl ring.
4-Nitrophenyl cyclopropylcarbamate: Used as a synthon for synthesizing other compounds.
Uniqueness
4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-nitrophenyl) 6-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-15-7-12-21-19(13-15)20(14-22(24-21)16-5-3-2-4-6-16)23(26)29-18-10-8-17(9-11-18)25(27)28/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWNYKUODARLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4586259.png)
![3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B4586261.png)

![4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4586273.png)
![1-(4-bromophenyl)-5-({[2-(diethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4586278.png)

![5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4586308.png)
![2-(3,5-dimethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4586314.png)

![3-chloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4586323.png)
![1-[(2-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)piperidine-2,6-dione](/img/structure/B4586332.png)
![1,4-bis[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4586336.png)
![3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4586341.png)
![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4586346.png)
